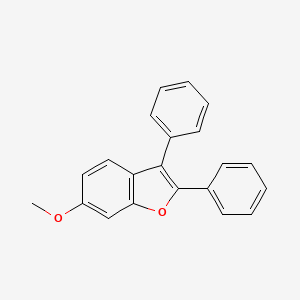

6-Methoxy-2,3-diphenyl-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

14770-94-6 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

6-methoxy-2,3-diphenyl-1-benzofuran |

InChI |

InChI=1S/C21H16O2/c1-22-17-12-13-18-19(14-17)23-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3 |

InChI Key |

CUQKRMQIFJSOOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reactivity and Transformations of 6 Methoxy 2,3 Diphenyl 1 Benzofuran and Benzofuran Derivatives

Electrophilic Substitution Reactions of the Benzofuran (B130515) Core and its Regioselectivity

Electrophilic substitution is a fundamental reaction of aromatic systems, and the benzofuran ring is no exception. However, the fusion of the benzene (B151609) and furan (B31954) rings introduces a degree of complexity to the regioselectivity of these reactions. Generally, electrophilic attack on the benzofuran nucleus occurs preferentially at the C2 or C3 position of the furan ring. echemi.comstackexchange.compixel-online.net

The outcome of the substitution is influenced by the nature of the electrophile and the substitution pattern already present on the benzofuran core. For instance, in unsubstituted benzofuran, electrophilic attack at the C2 position leads to a more stable cationic intermediate where the positive charge can be delocalized over the benzene ring, analogous to a benzyl (B1604629) carbocation. echemi.comstackexchange.com Attack at the C3 position, while also possible, results in an intermediate where the positive charge is stabilized by the lone pair of electrons on the oxygen atom. The relative stability of these intermediates dictates the major product. echemi.comstackexchange.com

The presence of substituents on the benzofuran ring further directs the position of electrophilic attack. Electron-donating groups, such as the methoxy (B1213986) group in 6-methoxy-2,3-diphenyl-1-benzofuran, are expected to activate the benzene ring towards electrophilic substitution. The regioselectivity will be governed by the directing effects of both the fused furan ring and the methoxy group. For example, nitration of certain iridabenzofurans, which are metallacycle analogs of benzofurans, has been shown to occur regioselectively. acs.org

Addition Reactions across the Furanoid Ring (e.g., at 2,3-positions)

The double bond within the furanoid ring of benzofurans is susceptible to addition reactions, particularly when treated with halogens. slideshare.net This reactivity provides a pathway to 2,3-difunctionalized dihydrobenzofurans. For example, treatment of benzofuran with halogens can result in the formation of 2,3-addition products. slideshare.net

Furthermore, asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins have been developed, leading to chiral benzofuran-2(3H)-one products. nih.gov These reactions, often catalyzed by bifunctional organocatalysts, demonstrate the ability of the furanoid portion of the benzofuran system to participate in conjugate additions. nih.govrsc.org

Catalytic Reduction and Hydrogenation of Benzofuran Systems to Dihydrobenzofurans

The catalytic reduction of the C2-C3 double bond in the furanoid ring of benzofurans is a common method for the synthesis of 2,3-dihydrobenzofurans. nih.govnih.gov This transformation is typically achieved through catalytic hydrogenation using various catalysts.

Regioselectivity in Reduction Processes

The selective hydrogenation of the furanoid ring over the benzene ring is a key aspect of these reductions. Catalysts such as Raney nickel and platinum oxide have been employed, with Raney nickel being particularly active for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. nih.gov With platinum oxide, the hydrogenation of the benzene ring occurs at a slower rate than the reduction of the heterocyclic ring's double bond. nih.gov Palladium on carbon (Pd/C) is also a commonly used catalyst, though the reaction rate can be slower compared to other substrates like indene (B144670) or furan. nih.gov

Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. acs.org This system allows for the hydrogenation of the oxygen-containing heterocyclic ring while preserving the aromaticity of the benzene ring. acs.org

Mechanistic Insights into Catalytic Hydrogenation

Theoretical calculations have been used to understand the regioselectivity observed in the catalytic reduction of 2,3-disubstituted benzofurans. nih.govnih.gov These studies have employed concepts from Pearson's hard and soft acids and bases (HSAB) principle to analyze the local reactivity of the olefinic carbons. nih.govnih.gov The local electrophilicity (ωk) has been identified as a useful parameter for explaining the selectivity in these polar reactions. nih.govnih.gov

The mechanism of hydrogenation of benzofuran over bimetallic Ni-Cu/γ-Al2O3 catalysts has also been investigated. mdpi.com The initial step is the hydrogenation of the furan ring to form 2,3-dihydrobenzofuran, followed by ring opening through cleavage of the C-O bond. mdpi.com

Oxidative Transformations of Benzofuran Derivatives

The oxidation of benzofurans can lead to a variety of products, depending on the oxidant and the substitution pattern of the benzofuran. The oxidation of substituted 2,3-benzofurans with reagents like m-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMD) can form reactive epoxides. mdpi.com These epoxides can then undergo further reactions, leading to ring-opening products such as keto esters. mdpi.com

Biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by Mn(III) porphyrins has also been studied. mdpi.comresearchgate.net In the case of unsubstituted benzofuran, this reaction can yield salicylaldehyde. mdpi.com The initial step is believed to be the formation of an epoxide, which then undergoes further transformations. mdpi.comresearchgate.net

Photooxygenation of 2,3-dimethylbenzo[b]furan has been shown to produce a dioxetane, which can then isomerize to 2-acetoxyacetophenone. researchgate.net

Functional Group Tolerance and Derivatization Strategies on the Benzofuran Scaffold

The development of synthetic methods for benzofurans with a wide range of functional groups is crucial for their application in drug discovery and materials science. Many modern synthetic protocols for benzofurans exhibit good functional group tolerance. For example, copper-catalyzed coupling/cyclization reactions of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes tolerate a wide range of functional groups. mdpi.com Similarly, UV-light promoted condensation of non-acidic methylenes with carbonyls provides access to benzofurans with broad functional group compatibility. mdpi.com

Palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols to produce benzofuranones has been achieved with good functional group tolerance. nih.gov Furthermore, the synthesis of 2-aroyl benzofurans via a cascade annulation on arynes also demonstrates high functional-group tolerance. organic-chemistry.org This tolerance is essential for the late-stage functionalization of complex molecules.

Derivatization strategies often involve the regioselective synthesis of substituted benzofurans, which can then be further modified. For instance, substituted benzofuranones can be converted to substituted benzofurans. nih.govoregonstate.edu This can be achieved by converting the benzofuranone to a triflate, which can then undergo various coupling reactions like Sonogashira or Suzuki-Miyaura couplings to introduce new substituents. oregonstate.edu

Reactivity Modulations Induced by Methoxy and Phenyl Substituents

The reactivity of the benzofuran scaffold is significantly influenced by the nature and position of its substituents. In 6-Methoxy-2,3-diphenyl-1-benzofuran, the methoxy group at the C-6 position and the phenyl groups at the C-2 and C-3 positions collectively modulate the molecule's chemical behavior, particularly in electrophilic substitution reactions. The interplay of their electronic and steric effects dictates the regioselectivity and rate of chemical transformations.

The 6-methoxy group is a potent activating group, enhancing the electron density of the benzofuran's benzene ring through its electron-donating resonance effect (+M). As an ortho-para director, it preferentially activates the C-5 and C-7 positions for electrophilic attack. Conversely, the bulky phenyl groups at the C-2 and C-3 positions sterically hinder reactions on the furan ring, which is often a reactive site in unsubstituted or less substituted benzofurans. researchgate.net This steric shield channels the reactivity towards the activated benzene portion of the molecule.

Research into the acylation of 6-methoxy-2,3-diphenylbenzofuran has provided clear evidence of the methoxy group's directing influence. Both Vilsmeier-Haack formylation and Friedel-Crafts acetylation proceed with high regioselectivity, yielding substitution at the C-5 position. publish.csiro.aupublish.csiro.au This outcome underscores the powerful activating and directing effect of the 6-methoxy group, which overrides other potential reaction sites. For instance, Vilsmeier-Haack formylation of 6-methoxy-2,3-diphenylbenzofuran (2a) exclusively yields the 5-formyl derivative (2b). publish.csiro.aupublish.csiro.au Similarly, Friedel-Crafts acetylation of the same substrate affords the 5-acetyl derivative. publish.csiro.aupublish.csiro.au

The electronic properties of the phenyl substituents also play a role in modulating reactivity, as observed in related benzofuran systems. Studies on the synthesis of 2-arylbenzofurans have shown that electron-donating groups on the phenyl ring can lead to higher yields, while electron-withdrawing groups tend to diminish them. acs.org For example, in the synthesis of 6-methoxy-2-arylbenzofuran-3-carbaldehydes, the nature of the substituent on the 2-phenyl ring influences the reaction's efficiency. rsc.org

The following table summarizes the outcomes of electrophilic substitution reactions on 6-methoxy-2,3-diphenylbenzofuran, illustrating the directing effect of the 6-methoxy substituent.

Table 1: Electrophilic Substitution Reactions of 6-Methoxy-2,3-diphenyl-1-benzofuran

| Reactant | Reagents | Reaction Type | Product | Position of Substitution | Reference |

|---|---|---|---|---|---|

| 6-Methoxy-2,3-diphenylbenzofuran | N,N-dimethylformamide / Phosphorus oxychloride | Vilsmeier-Haack Formylation | 6-Methoxy-2,3-diphenylbenzofuran-5-carbaldehyde | C-5 | publish.csiro.au, publish.csiro.au |

| 6-Methoxy-2,3-diphenylbenzofuran | Acetyl chloride / Anhydrous aluminium chloride | Friedel-Crafts Acetylation | 5-Acetyl-6-methoxy-2,3-diphenylbenzofuran | C-5 | publish.csiro.au, publish.csiro.au |

Table 2: Synthesis of 6-methoxy-2-arylbenzofuran-3-carbaldehydes and the Effect of Phenyl Substitution on Yield

| C-2 Aryl Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 6-methoxy-2-phenylbenzofuran-3-carbaldehyde | 85 | rsc.org |

| p-Tolyl (4-Methylphenyl) | 6-methoxy-2-(p-tolyl)benzofuran-3-carbaldehyde | 86 | rsc.org |

| 4-Methoxyphenyl | 6-methoxy-2-(4-methoxyphenyl)benzofuran-3-carbaldehyde | 95 | rsc.org |

| m-Tolyl (3-Methylphenyl) | 6-methoxy-2-(m-tolyl)benzofuran-3-carbaldehyde | 66 | rsc.org |

| o-Tolyl (2-Methylphenyl) | 6-methoxy-2-(o-tolyl)benzofuran-3-carbaldehyde | 51 | rsc.org |

| 4-Nitrophenyl | 2-(4-nitrophenyl)-6-methoxybenzofuran-3-carbaldehyde | 70 | rsc.org |

Advanced Spectroscopic Characterization of 6 Methoxy 2,3 Diphenyl 1 Benzofuran and Benzofuran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Confirmation of Substitution Patterns (e.g., Methoxy (B1213986), Phenyl, Benzofuran (B130515) Protons)

The ¹H NMR spectrum of 6-Methoxy-2,3-diphenyl-1-benzofuran is expected to exhibit distinct signals corresponding to its different proton environments. The methoxy group (-OCH₃) protons typically appear as a sharp singlet in the upfield region, generally between δ 3.8 and 4.0 ppm. The protons of the two phenyl groups at positions 2 and 3 will resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm, as a complex multiplet due to multiple spin-spin couplings.

The protons on the benzofuran core itself provide crucial information for confirming the substitution pattern. For a 6-methoxy substituted benzofuran, three aromatic protons will be present on the benzene (B151609) ring. The proton at position 7 (H-7) is expected to appear as a doublet, coupled to the proton at position 5. The proton at position 5 (H-5) will likely appear as a doublet of doublets, being coupled to both H-4 and H-7. The proton at position 4 (H-4) would also be a doublet. The exact chemical shifts and coupling constants of these benzofuran protons are influenced by the electronic effects of the methoxy and phenyl substituents. For instance, in a related compound, 6-methoxy-2-phenylbenzofuran-3-carbaldehyde, the benzofuran protons appear at δ 7.08 (d, J = 2.2 Hz, H-7), δ 7.00 (dd, J = 8.6, 2.2 Hz, H-5), and δ 8.13 (d, J = 8.6 Hz, H-4). rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Methoxy (CH₃) | 3.8 - 4.0 | Singlet |

| Phenyl (10H) | 7.2 - 7.6 | Multiplet |

| Benzofuran H-4 | ~8.1 | Doublet |

| Benzofuran H-5 | ~7.0 | Doublet of Doublets |

| Benzofuran H-7 | ~7.1 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Validation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their chemical environments. For 6-Methoxy-2,3-diphenyl-1-benzofuran, a total of 21 distinct carbon signals would be expected in the broadband-decoupled spectrum, unless there is accidental overlap of signals.

The carbon of the methoxy group will appear in the upfield region, typically around δ 55-56 ppm. rsc.org The carbons of the two phenyl rings will produce a series of signals in the aromatic region, generally between δ 125 and 140 ppm. The quaternary carbons of the phenyl rings to which the benzofuran core is attached will have distinct chemical shifts.

The carbons of the benzofuran nucleus are particularly diagnostic. The carbons bearing the methoxy group (C-6) and the oxygen atom (C-7a) will be significantly shifted downfield. The carbons directly bonded to the phenyl groups (C-2 and C-3) will also have characteristic chemical shifts. Based on data for similar structures like 6-methoxy-2-phenylbenzofuran-3-carbaldehyde, the benzofuran carbons can be tentatively assigned. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (CH₃) | 55 - 56 |

| Benzofuran C-2, C-3 | 145 - 160 |

| Benzofuran C-3a, C-7a | 115 - 155 |

| Benzofuran C-4, C-5, C-7 | 95 - 125 |

| Benzofuran C-6 | ~160 |

| Phenyl Carbons | 125 - 140 |

DEPT-135 NMR Applications

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment provides this information by showing CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.

For 6-Methoxy-2,3-diphenyl-1-benzofuran, the DEPT-135 spectrum would be expected to show a positive signal for the methoxy carbon (CH₃) and positive signals for the CH carbons of the phenyl rings and the benzofuran core (C-4, C-5, and C-7). Since there are no methylene (CH₂) groups in the molecule, no negative signals would be anticipated. This technique is crucial for unambiguously assigning the carbon signals and confirming the absence of CH₂ groups, thus validating the proposed structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unambiguously established. For 6-Methoxy-2,3-diphenyl-1-benzofuran (C₂₁H₁₆O₂), the expected exact mass would be calculated and compared to the experimentally determined value. For instance, the HRMS (EI) of the related 6-methoxy-2-phenylbenzofuran-3-carbaldehyde (C₁₆H₁₂O₃) shows a calculated m/z of 252.0786 for the molecular ion [M]⁺, with a found value of 252.0787, confirming its elemental composition. rsc.org A similar level of accuracy would be expected for 6-Methoxy-2,3-diphenyl-1-benzofuran.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and provides valuable structural information.

MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of a wide range of organic molecules, including benzofuran derivatives. nih.govfrontiersin.org This soft ionization method allows for the determination of molecular weights with high accuracy and minimal fragmentation. mdpi.com In the context of benzofuran chemistry, MALDI-TOF MS is frequently employed to confirm the successful synthesis of target compounds and to verify their molecular formula. acs.orgunina.it

For instance, the characterization of various benzofuran derivatives often includes MALDI-TOF MS to ascertain the mass of the synthesized molecules. acs.orgunina.itacs.org The process involves embedding the analyte in a suitable matrix, which absorbs the laser energy and facilitates the ionization of the sample molecules. mdpi.com The resulting ions are then accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrations of bonds within the molecule, with specific functional groups absorbing infrared radiation at characteristic frequencies. pressbooks.pub

For benzofuran systems, including 6-Methoxy-2,3-diphenyl-1-benzofuran, IR spectroscopy allows for the identification of key structural features. The presence of a methoxy group (-OCH₃) would be indicated by C-H stretching vibrations typically observed in the 2950-2850 cm⁻¹ region and a C-O stretching band around 1250-1000 cm⁻¹. The aromatic nature of the diphenyl and benzofuran rings gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations between 3100 and 3000 cm⁻¹, and in-ring C-C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org

Studies on various benzofuran derivatives consistently utilize IR spectroscopy to confirm their structure. For example, the IR spectra of substituted benzofurans show characteristic bands for the furan (B31954) nucleus in the 1180-1020 cm⁻¹ region. acs.orgacs.org The presence of a carbonyl group (C=O) in benzofuranone derivatives is readily identified by a strong absorption band in the range of 1811-1635 cm⁻¹. nih.govd-nb.infonsf.gov Furthermore, the hydroxyl group (-OH) in hydroxy-substituted benzofurans displays a broad absorption band around 3417 cm⁻¹. informahealthcare.com

The table below summarizes typical IR absorption frequencies for functional groups relevant to 6-Methoxy-2,3-diphenyl-1-benzofuran and related systems.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | References |

| Aromatic C-H | Stretch | 3100-3000 | libretexts.org |

| Alkyl C-H (in Methoxy) | Stretch | 2950-2850 | libretexts.org |

| Aromatic C=C | In-ring stretch | 1600-1585, 1500-1400 | libretexts.org |

| C-O (Ether) | Stretch | 1320-1210 | libretexts.org |

| Benzofuran Nucleus | Various | 1180-1020 | acs.orgacs.org |

| C=O (in benzofuranones) | Stretch | 1811-1635 | nih.govd-nb.infonsf.gov |

| O-H (in hydroxybenzofurans) | Stretch | ~3417 | informahealthcare.com |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic systems like 6-Methoxy-2,3-diphenyl-1-benzofuran, the absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. The position and intensity of the absorption bands are influenced by the extent of conjugation and the presence of various substituents.

Benzofuran and its derivatives typically exhibit absorption maxima in the UV region. The expansion of the π-electron system, such as through the addition of phenyl groups, generally leads to a bathochromic (red) shift in the absorption spectrum. researchgate.net For instance, the absorption spectra of egonol (B1663352) derivatives, which are natural benzofurans, lie in the 290-340 nm range. photobiology.com The absorption and emission properties of benzofuran derivatives are influenced by their substituents. mdpi.com

The UV-Vis absorption spectra of various substituted 2-hydroxybenzophenones, which share structural similarities with the target molecule, have been recorded in the range of 225–500 nm. beilstein-journals.org Furthermore, theoretical studies on compounds like 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid have been conducted to understand their UV absorption spectra, which were recorded in the 180-400 nm range in ethanol. researchgate.net

Photoluminescence (PL) spectroscopy, specifically fluorescence spectroscopy, is used to study the light-emitting properties of molecules after they have absorbed light. Many benzofuran derivatives are known to be fluorescent, with their emission characteristics being highly dependent on their molecular structure.

The introduction of a carbomethoxy group in the furan ring of some benzofuran derivatives has been shown to dramatically affect their fluorescence quantum yields. mdpi.com Compounds with this group exhibited high quantum yields (41–55%), while those without it had moderate values (17–20%). mdpi.com The fluorescence emission of these compounds is typically in the blue region of the spectrum. mdpi.com

The position of substituents on the benzofuran ring can also influence the fluorescence properties. Some benzofuran derivatives are known to be effective UV organic luminophores with high quantum yields. photobiology.comtubitak.gov.tr The emission of some benzofuran derivatives can be enhanced in the solid state due to the suppression of non-radiative deactivation pathways. acs.orgnih.gov

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The study of solvatochromic effects can provide valuable information about the change in dipole moment of a molecule upon excitation.

For some benzofuran derivatives, the solvent polarity has a noticeable effect on the emission spectra, while the absorption spectra are less affected. researchgate.netrsc.org This indicates a larger change in the dipole moment in the excited state compared to the ground state. researchgate.net In some cases, increasing solvent polarity leads to a red shift in the fluorescence emission, which is indicative of a more polarized excited state. acs.org However, for certain benzofuran-pyrene hybrids, the solvent polarity did not have a significant effect on either the absorption or emission spectra. researchgate.netrsc.org The solvatochromic behavior of benzofuran derivatives can be influenced by the nature and position of substituents. For example, the presence of a nitro group can lead to significant solvatochromic shifts. d-nb.info

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of benzofuran derivatives can vary significantly depending on their chemical structure.

Several factors can influence the fluorescence quantum yield of benzofuran systems. The presence of specific functional groups, such as a carbomethoxy group, can enhance the quantum yield. mdpi.com Conversely, the presence of a methyl group has been shown to reduce the quantum yield in some benzofuran-pyrene hybrids. researchgate.netrsc.org

The rigidity of the molecular structure also plays a crucial role. Increased rigidity can suppress non-radiative decay pathways, leading to higher fluorescence quantum yields. nih.gov Intermolecular interactions, such as π-stacking in the solid state, can lead to fluorescence quenching and a decrease in the quantum yield. nih.gov The nature of the solvent can also impact the quantum yield, although in some cases, benzofuran derivatives exhibit high quantum yields across a range of solvents. researchgate.net For example, some natural benzofuran derivatives, like egonols, have been found to have quantum yields close to unity (Φf ≈ 0.92). photobiology.comtubitak.gov.tr

The table below presents fluorescence data for some benzofuran derivatives.

| Compound | Solvent | Emission Max (nm) | Quantum Yield (Φf) | References |

| Benzofuran Derivative 3a | Cyclohexane | - | 0.41-0.55 | mdpi.com |

| Benzofuran Derivative 3b | Cyclohexane | - | 0.5485 | mdpi.com |

| Benzofuran Derivative 4a | Cyclohexane | - | 0.17-0.20 | mdpi.com |

| Egonol Derivatives | - | - | ~0.92 | photobiology.comtubitak.gov.tr |

| Unsubstituted Benzofuran | - | - | 0.63 | photobiology.com |

| Vinylene Benzofuran Derivatives | Solution & Crystal | - | >0.50 | acs.orgnih.gov |

| Cyanovinylene Benzofuran Derivatives | Solution | - | <0.02 | acs.orgnih.gov |

| Cyanovinylene Benzofuran Derivatives | Solid State | - | ~15-fold increase | nih.gov |

| Benzofuran-pyrene hybrid 8a | Various | - | High | researchgate.net |

| Benzofuran-pyrene hybrid 9 | Various | - | Lower than 8a | researchgate.net |

X-ray Diffraction (XRD) for Single Crystal Structure Analysis

For instance, the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid reveals that the benzofuran residue is essentially planar. nih.gov In this compound, the methoxy group is coplanar with the fused ring system. nih.gov This planarity is a common feature in many benzofuran derivatives and is expected to be present in 6-methoxy-2,3-diphenyl-1-benzofuran, although the presence of the two bulky phenyl groups at positions 2 and 3 would likely induce some degree of torsional strain.

In another related compound, N-[2-(6-methoxy-2-oxo-2H-chromen-4-yl-benzofuran-3-yl]-benzamide, the crystal structure was also determined by single-crystal X-ray diffraction, highlighting the utility of this technique in elucidating the complex structures of multi-ring systems containing a benzofuran moiety. scirp.orgscirp.org The planarity of the benzofuran ring system is a recurring motif. nih.govresearchgate.netvensel.org

The crystal packing of benzofuran derivatives is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, centrosymmetrically related molecules are linked by O-H⋯O hydrogen bonds to form dimers. nih.gov For 6-methoxy-2,3-diphenyl-1-benzofuran, which lacks a carboxylic acid group, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal lattice stabilization.

A summary of crystallographic data for a related methoxybenzofuran derivative is presented in the table below to illustrate the type of information obtained from a single-crystal XRD study.

| Crystal Data | 2-(5-methoxy-1-benzofuran-3-yl)acetic acid |

| Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8096(3) Å, b = 13.2034(5) Å, c = 12.5738(6) Åβ = 97.641(3)° |

| Volume | 955.93(8) ų |

| Z | 4 |

| Source | nih.gov |

Circular Dichroism (CD) for Chiral Benzofuran Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. youtube.comweizmann.ac.il This technique is particularly valuable for determining the absolute configuration and conformational properties of chiral benzofuran derivatives.

The chiroptical properties of 2,3-dihydrobenzo[b]furan and chromane (B1220400) chromophores have been investigated, revealing a correlation between the helicity of the O-heterocyclic ring and the observed CD spectrum. researchgate.net For unsubstituted chromophores, a P/M helicity of the heterocyclic ring results in a negative/positive Cotton effect within the ¹Lₐ band. researchgate.net However, substitution on the fused benzene ring can invert this helicity rule for 2,3-dihydrobenzo[b]furan chromophores. researchgate.net

For instance, in some benzofuran-type lignans, the absolute configuration was determined based on the signs of the Cotton effects at specific wavelengths. A molecule with a 7S,8R-configuration exhibited positive and negative Cotton effects at approximately 293 nm (¹Lₐ band) and 227 nm (¹Lₐ band), respectively. researchgate.net The enantiomer with a 7R,8S-configuration would therefore show mirror-image CD spectra. researchgate.net

The synthesis and chiroptical properties of various chiral benzofuran derivatives have been reported, further demonstrating the power of CD spectroscopy in stereochemical assignments. nih.gov In one study, the absolute structure of a spiro[benzofuran-3,4'-oxazolidin]-2'-one was determined by a combination of X-ray crystallography and vibrational circular dichroism (VCD) spectroscopy. clockss.org

Furthermore, CD spectroscopy can be employed to study the interaction of benzofuran derivatives with biological macromolecules. A study on the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA) used CD spectroscopy to demonstrate that these compounds alter the secondary structure of the protein. nih.govnih.gov The observed changes in the CD spectrum of BSA upon binding of the benzofuran derivatives provided insights into the conformational changes of the protein. nih.govnih.gov

The table below summarizes key findings from CD spectroscopic studies on chiral benzofuran systems.

| Research Finding | Investigated System | Source(s) |

| Correlation between P/M helicity of the heterocyclic ring and the sign of the ¹Lₐ band Cotton effect. | 2,3-Dihydrobenzo[b]furan and chromane chromophores. | researchgate.net |

| Determination of absolute configuration based on the signs of Cotton effects at specific wavelengths. | Benzofuran-type lignans. | researchgate.net |

| Use of CD and VCD spectroscopy in combination with X-ray crystallography for absolute structure elucidation. | Spiro[benzofuran-3,4'-oxazolidin]-2'-one. | clockss.org |

| Investigation of protein conformational changes upon binding of benzofuran derivatives. | 4-Nitrophenyl-functionalized benzofurans and Bovine Serum Albumin (BSA). | nih.govnih.gov |

Computational and Theoretical Investigations of 6 Methoxy 2,3 Diphenyl 1 Benzofuran and Benzofuran Ring Systems

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational techniques used to study the dynamic behavior and structural preferences of molecules over time. These methods are crucial for understanding how benzofuran (B130515) derivatives adopt specific three-dimensional shapes, which in turn governs their physical properties and biological activity.

Structural analyses of benzofuran derivatives, such as khellinone (B1209502) and visnaginone, have indicated that the benzofuran ring system is generally planar. Substituent groups attached to the ring, like hydroxyl, methoxy (B1213986), and acetyl groups, tend to be nearly coplanar with the aromatic core. The conformation of these molecules can be stabilized by intramolecular hydrogen bonds, for example, between ortho-substituted hydroxyl and acetyl groups. Quantum-chemical calculations using Density Functional Theory (DFT) have been employed to explore the energy surface for the internal rotation of substituents, revealing the most stable conformers in the gas phase. For khellinone, three stable conformers were identified, while two were found for visnaginone, arising from the rotation of the methoxy group.

Conclusion and Future Research Directions for 6 Methoxy 2,3 Diphenyl 1 Benzofuran

Synopsis of Key Academic Advancements in Benzofuran (B130515) Chemistry

The field of benzofuran chemistry has a rich history, beginning with Perkin's first synthesis of the benzofuran ring in 1870. researchgate.net Since then, these heterocyclic compounds have become crucial components in numerous pharmaceuticals, agrochemicals, and functional materials. eurekalert.orgmdpi.com Academic research has been pivotal in this progress, continually providing novel and more efficient synthetic pathways to access structurally diverse benzofuran derivatives.

Key advancements have centered on the development of versatile and robust synthetic methodologies. Early methods often required harsh conditions and had limited substrate scope. However, the advent of transition-metal catalysis, particularly using palladium and copper, revolutionized benzofuran synthesis. nih.govacs.org These catalytic systems enable the construction of the benzofuran core through various cross-coupling and cyclization reactions, such as Sonogashira and Heck couplings followed by intramolecular cyclization. acs.orgmdpi.com

More recently, research has focused on increasing the efficiency, selectivity, and environmental sustainability of these synthetic routes. This has led to the exploration of other metal catalysts, including gold and silver, as well as the development of metal-free synthetic pathways. nih.govbohrium.com Furthermore, the direct functionalization of the benzofuran core through C-H activation techniques represents a significant leap forward, offering a more atom-economical approach to creating complex derivatives. mdpi.com The biological importance of benzofurans, with applications as anticancer, antiviral, and antibacterial agents, continues to drive synthetic innovation in academia and industry. researchgate.netmdpi.com

Emerging Research Trends and Methodological Innovations

The synthesis of highly substituted benzofurans is an area of intense research, with several innovative trends emerging. These methodologies aim to provide access to complex molecular architectures from readily available starting materials with high efficiency and control. eurekalert.org

Key Emerging Trends:

Catalytic System Diversification: While palladium and copper catalysis remain central, there is a growing interest in using other metals like gold, silver, and rhodium. nih.govresearchgate.net These catalysts can promote unique cyclization pathways, often under milder conditions. For instance, gold-promoted catalysis has been effectively used in the reaction of alkynyl esters and quinols to form the benzofuran nucleus. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Palladium-catalyzed tandem C-H activation and oxidation reactions have been developed to synthesize benzofurans from simple phenols and styrenes. mdpi.com

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a green and powerful synthetic tool. Photoredox catalysis can enable novel bond formations and cyclization strategies for heterocycle synthesis, including benzofurans, under exceptionally mild conditions.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to multi-step syntheses of benzofuran derivatives is a growing area, promising more efficient production of these valuable compounds.

Deconstructive Reorganization Strategies: Unprecedented methods, such as the de novo synthesis of hydroxylated benzofurans from kojic acid-derived alkynes, represent a paradigm shift in synthetic thinking, allowing for the creation of complex scaffolds from simple, renewable feedstocks. bohrium.com

Interactive Data Table: Innovations in Benzofuran Synthesis

| Methodological Innovation | Catalyst/Reagent Example | Key Advantage |

| Palladium/Copper Catalysis | (PPh₃)PdCl₂ / CuI | High versatility, effective for Sonogashira coupling and intramolecular cyclization. acs.org |

| Gold/Silver Catalysis | JohnPhosAuCl / AgNTf₂ | Promotes unique cyclizations under mild conditions. nih.gov |

| C-H Activation/Functionalization | Pd(II) catalysts | High atom economy, avoids pre-functionalization of substrates. mdpi.com |

| Metal-Free Synthesis | Selectfluor® | Provides greener alternatives, avoiding heavy metal contaminants. bohrium.com |

| Substituent Migration Reactions | N/A | Allows for the synthesis of highly functionalized benzofurans from simple starting materials. eurekalert.org |

Prospective Synthetic Strategies and Methodologies

Based on current trends, several prospective strategies can be envisioned for the efficient synthesis of 6-Methoxy-2,3-diphenyl-1-benzofuran. These modern approaches offer improvements in terms of yield, selectivity, and environmental impact over classical methods.

Potential Synthetic Routes:

Palladium-Catalyzed Tandem Reaction: A promising route would involve a palladium-catalyzed reaction between 4-methoxyphenol (B1676288) and diphenylacetylene. This could proceed via an initial intermolecular coupling followed by an intramolecular cyclization to form the desired 2,3-diphenylbenzofuran (B1204727) ring system.

Intramolecular Cyclization of a Precursor: Another robust strategy involves the synthesis of an ortho-alkynylphenol precursor. For the target molecule, this would be 2-(phenylethynyl)-4-methoxyphenol. This intermediate could then undergo a metal-catalyzed (e.g., copper, gold, or palladium) intramolecular cyclization to furnish the benzofuran core. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) at the 2-position with iodobenzene (B50100) would install the second phenyl group.

Acid-Catalyzed Cyclization/Dehydration: A classical yet effective approach involves the reaction of 4-methoxyphenol with benzoin. Under acidic conditions, this reaction can lead to the formation of the 2,3-diphenylbenzofuran structure through a cyclization and subsequent dehydration cascade. Optimization of this method using modern techniques like microwave irradiation could enhance yields and reduce reaction times.

These strategies leverage key advancements in organic synthesis, providing modular and efficient pathways to access complex molecules like 6-Methoxy-2,3-diphenyl-1-benzofuran.

Interdisciplinary Impact and Future Applications in Advanced Materials and Targeted Therapies

The unique structure of 6-Methoxy-2,3-diphenyl-1-benzofuran, featuring an electron-donating methoxy (B1213986) group and an extended π-conjugated system from the two phenyl rings, makes it a highly attractive candidate for interdisciplinary applications.

Advanced Materials: The potential applications for new, highly functionalized benzofurans are extensive and include use as organic-electronic or fluorescent materials. eurekalert.org The significant π-conjugation in 6-Methoxy-2,3-diphenyl-1-benzofuran suggests it may possess interesting photophysical properties, such as fluorescence. This could make it a valuable component in the development of:

Organic Light-Emitting Diodes (OLEDs): As an emissive material or a host for phosphorescent dopants.

Organic Photovoltaics (OPVs): As a component of the active layer for light harvesting.

Fluorescent Probes and Sensors: For the detection of specific analytes in biological or environmental systems.

Targeted Therapies: Benzofuran derivatives are well-established as pharmacologically active agents. mdpi.com The development of multi-target drugs is a modern approach in drug discovery, particularly for complex diseases like cancer and Alzheimer's disease. unipi.it The 6-Methoxy-2,3-diphenyl-1-benzofuran scaffold could serve as a foundation for designing novel therapeutic agents. The methoxy group at the 6-position, in particular, has been shown to be important for biological activity in other benzofuran series. nih.gov

Potential Therapeutic Applications:

Anticancer Agents: Many substituted benzofurans exhibit potent antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net The diphenyl substitution pattern could enhance binding affinity to biological targets like enzymes or DNA. acs.org

Neuroprotective Agents: Benzofuran hybrids have been investigated as multi-target candidates for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE). unipi.it

Antimicrobial Agents: The benzofuran nucleus is present in compounds with antibacterial and antifungal properties. mdpi.com

Future research should focus on the synthesis of 6-Methoxy-2,3-diphenyl-1-benzofuran and its derivatives, followed by a thorough evaluation of their photophysical properties and biological activities to unlock their full potential in materials science and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.